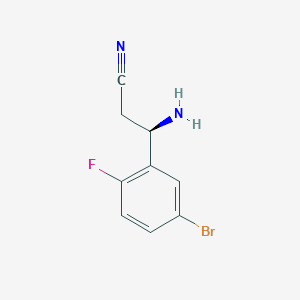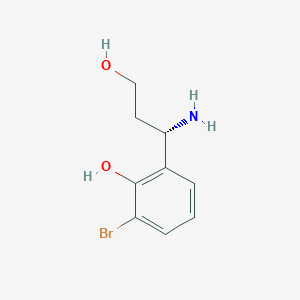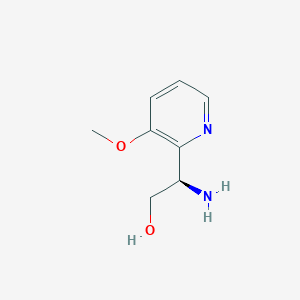
(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is a chemical compound that features an amino group and a methoxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets. The amino group and methoxy-substituted pyridine ring play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2r)-2-Amino-2-(3-hydroxy(2-pyridyl))ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(2r)-2-Amino-2-(3-chloro(2-pyridyl))ethan-1-ol: Contains a chloro group instead of a methoxy group.
Uniqueness
(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its hydroxy and chloro analogs.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1 |
InChI Key |
TXCFHAFDOLIZCD-LURJTMIESA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@H](CO)N |
Canonical SMILES |
COC1=C(N=CC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


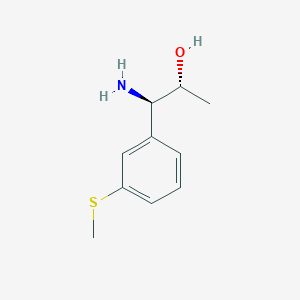

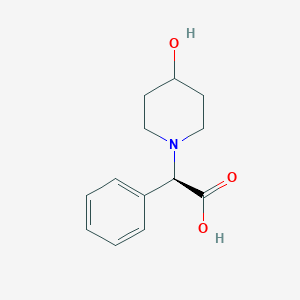
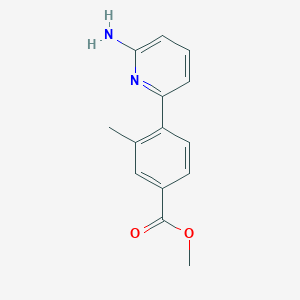
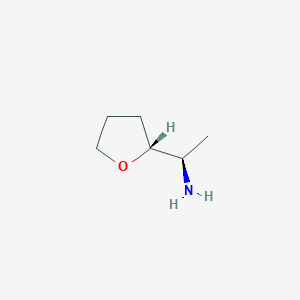
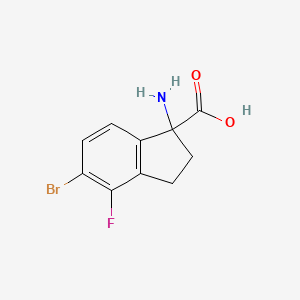




![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)

